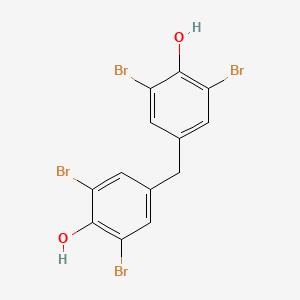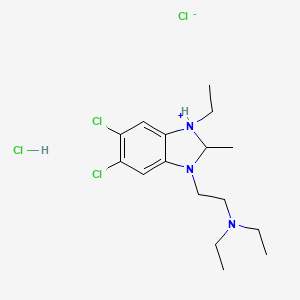
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine, ethyl, and methyl groups, and an ethylamine side chain. The presence of chloride and hydrochloride ions further adds to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Quaternization: The resulting compound is quaternized with N,N-diethylethanamine to form the final product.
Salt Formation: The final step involves the addition of hydrochloric acid to form the chloride and hydrochloride salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole core, potentially reducing the double bonds and altering the aromaticity.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The chloride and hydrochloride ions can influence the compound’s solubility and bioavailability, enhancing its effectiveness.
相似化合物的比较
Similar Compounds
- 2-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-diethylethanamine
- 2-(5,6-dichloro-3-ethyl-1H-benzimidazol-2-yl)-N,N-diethylethanamine
Uniqueness
The unique combination of chlorine, ethyl, and methyl substitutions on the benzimidazole core, along with the ethylamine side chain and chloride/hydrochloride ions, distinguishes this compound from its analogs
属性
CAS 编号 |
32915-71-2 |
|---|---|
分子式 |
C16H27Cl4N3 |
分子量 |
403.2 g/mol |
IUPAC 名称 |
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride |
InChI |
InChI=1S/C16H25Cl2N3.2ClH/c1-5-19(6-2)8-9-21-12(4)20(7-3)15-10-13(17)14(18)11-16(15)21;;/h10-12H,5-9H2,1-4H3;2*1H |
InChI 键 |
NTUWIXMZHBGOFL-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CCN(CC)CC)C.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



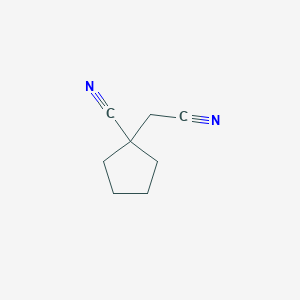
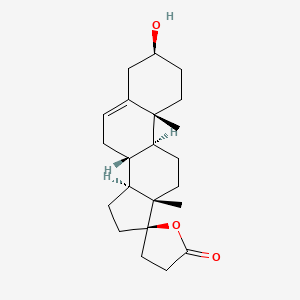
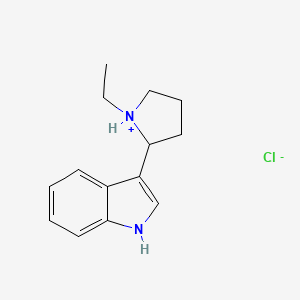
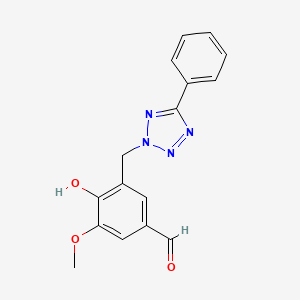
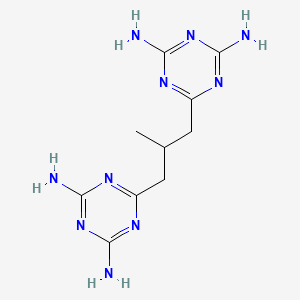

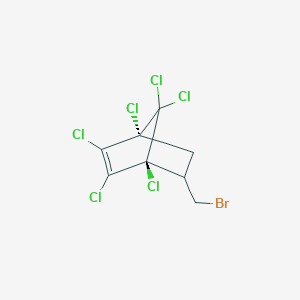
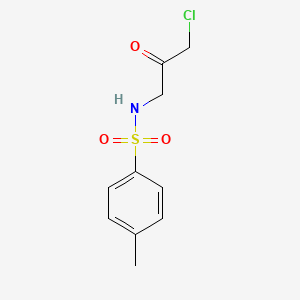
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)

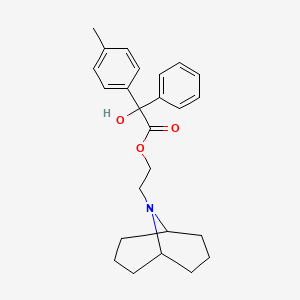
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
